molecular formula C14H12N2O6S B3597120 methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B3597120
M. Wt: 336.32 g/mol
InChI Key: JNXJCNKEVORZTL-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, which is a common structure in many pharmaceuticals and organic compounds . The methoxy and nitro groups attached to the benzoyl group can have significant effects on the properties of the compound, including its reactivity and polarity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a thiophene carboxylic acid with a methoxy-nitrobenzoyl chloride, in the presence of a base . This is a common method for forming amide bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzoyl group, and a methoxy and a nitro group attached to the benzoyl group . The presence of these functional groups would likely result in a highly conjugated system, which could have interesting optical and electronic properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the methoxy and nitro groups. The nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack . The methoxy group could potentially undergo demethylation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a nitro group could make the compound relatively acidic . The compound is likely to be solid at room temperature, and its solubility would depend on the specific arrangement of the functional groups .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, the mechanism would depend on the specific biological target. The compound could potentially interact with biological systems through hydrogen bonding or other intermolecular interactions due to the presence of the nitro and carbonyl groups .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The nitro group can be potentially explosive, especially when heated or subjected to shock . Therefore, it’s important to handle such compounds with care.

Properties

IUPAC Name

methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-21-11-4-3-8(7-10(11)16(19)20)13(17)15-9-5-6-23-12(9)14(18)22-2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXJCNKEVORZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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